Cas no 56-91-7 (4-(Aminomethyl)benzoic acid)

4-(Aminomethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)benzoic acid
- 4-Aminomethylbenzoic acid
- p-(Aminomethyl)benzoic Acid
- (aminomethyl)benzoic acid
- 4-(Amino metmyl) benzoic acid
- 4-aminomethyl-benzoic acid
- 4-CARBOXYBENZYLAMINE
- à-Amino-p-toluic acid
- Aminomethylbenzoic Acid
- Gumbix
- H-4-AMB-OH
- PAMBA
- p-aminomethyl benzoic acid
- RARECHEM AL BW 0005
- Styptopur
- α-Amino-p-toluic acid
- P-Aminomethylbenzoic Acid
- 4-AMBA
- UNII-68WG9JKC7L
- 18364-87-9
- LS-187415
- NCIStruc2_000164
- p-Toluic acid, alpha-amino-
- 4AZ
- NCI60_003944
- 4-(aminomethyl)benzoic-acid
- D70590
- DTXSID20204568
- EINECS 200-297-9
- 4-(aminomethyl)-benzoic acid
- NCI41629
- NSC41629
- CS-4892
- AC-10932
- tranexamic acid impurity D
- DB13244
- CBDivE_002627
- HY-B1258
- .alpha.-Amino-p-toluic acid
- MFCD00010203
- EN300-16697
- NCGC00013487-02
- SCHEMBL38758
- 4-(aminomethyl)phenylcarboxylic acid
- PTEROICACID
- CHEBI:134774
- 4-(Aminomethyl)benzoicAcid
- BCP24445
- 4-aminomethyl benzoic acid
- Oprea1_689394
- FT-0616689
- NCGC00013487
- 56-91-7
- 68WG9JKC7L
- A0965
- STK246898
- Benzoic acid, 4-(aminomethyl)-
- para-aminomethylbenzoic acid
- AM20060672
- p-Toluic acid, .alpha.-amino-
- BDBM50408790
- Gumbix (TN)
- W-105499
- AKOS000118982
- 4-(Aminomethyl)benzoesaeure
- CCG-36812
- 4-(Aminomethyl)benzoic acid, 97%
- CS-O-08355
- AMINOMETHYLBENZOIC ACID [WHO-DD]
- Tranexamic EP Impurity D
- NSC 41629
- NCGC00096601-01
- 4-aminomethylbezoic acid
- GTPL4702
- Aminomethylbenzoic Acid 4-(Aminomethyl)benzoic Acid
- SY002868
- LS-186720
- F1313-0009
- p-(aminomethyl)benzoesyre
- AS-13170
- a-Amino-p-toluic acid
- NCIStruc1_000124
- D07568
- TRANEXAMIC ACID IMPURITY D [EP IMPURITY]
- D0S3VV
- alphaamino-p-toluic acid
- Tranexamic Imp. D (EP): 4-Aminomethyl
- AMINOMETHYLBENZOIC ACID [MART.]
- alpha-Amino-p-toluic acid
- CHEMBL328875
- Q695442
- Benzylamine-4-carboxylic acid
- NSC-41629
- 4-(aminomethyl) benzoic acid
- p-carboxybenzylamine
- NS00001532
- 4-(Aminomethyl)benzoic Acid,98%
- Tranexamic Acid Imp. D (EP): 4-Aminomethylbenzoic Acid
- DB-008385
- AE-562/40225995
-
- MDL: MFCD00010203
- インチ: 1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11)
- InChIKey: QCTBMLYLENLHLA-UHFFFAOYSA-N
- ほほえんだ: O=C(O)C1=CC=C(CN)C=C1
- BRN: 1100606
計算された属性
- せいみつぶんしりょう: 151.06300
- どういたいしつりょう: 151.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 63.3A^2
じっけんとくせい
- 色と性状: 水和物は白色うろこ状または結晶粉末である。無味、やや苦味がある。
- 密度みつど: 1.239
- ゆうかいてん: ≥300 °C (lit.)
- ふってん: 323.1°C at 760 mmHg
- フラッシュポイント: 149.2℃
- 屈折率: 1.5810 (estimate)
- すいようせい: Slightly soluble in water. Insoluble in ethanol, benzene and chloroform.
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 63.32000
- LogP: 1.54380
- ようかいせい: 沸騰水に溶解し、水に微溶解し、エタノール、ベンゼン、クロロホルムにほとんど溶解しない。
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-(Aminomethyl)benzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39-S26,37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S26-S36-S37/39-S26,37/39
4-(Aminomethyl)benzoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
4-(Aminomethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D780952-500g |
4-(Aminomethyl)benzoic Acid |
56-91-7 | >97% | 500g |
$115 | 2023-09-03 | |
MedChemExpress | HY-B1258-100mg |
4-(Aminomethyl)benzoic acid |
56-91-7 | 99.99% | 100mg |
¥242 | 2024-05-22 | |
BAI LING WEI Technology Co., Ltd. | 903250-25G |
4-(Aminomethyl)benzoic acid, 98%, for synthesis |
56-91-7 | 98% | 25G |
¥ 82 | 2022-04-26 | |
Enamine | EN300-16697-0.1g |
4-(aminomethyl)benzoic acid |
56-91-7 | 95% | 0.1g |
$19.0 | 2023-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036208-1kg |
4-(Aminomethyl)benzoic acid |
56-91-7 | 98% | 1kg |
¥843.00 | 2024-05-08 | |
Enamine | EN300-16697-0.05g |
4-(aminomethyl)benzoic acid |
56-91-7 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
Key Organics Ltd | AS-13170-1MG |
Aminomethyl benzoic acid |
56-91-7 | >98% | 1mg |
£36.00 | 2025-02-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800992-500g |
4-(Aminomethyl)benzoic acid |
56-91-7 | 97% | 500g |
¥649.00 | 2022-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111957-250g |
4-(Aminomethyl)benzoic acid |
56-91-7 | 97% | 250g |
¥150.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009446-100g |
4-(Aminomethyl)benzoic acid |
56-91-7 | 97% | 100g |
¥86 | 2023-07-11 |
4-(Aminomethyl)benzoic acid 関連文献
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Rabindranath Garai,Ritesh Kant Gupta,Maimur Hossain,Parameswar Krishnan Iyer J. Mater. Chem. A 2021 9 26069
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Piero Geotti-Bianchini,Tamis Darbre,Jean-Louis Reymond Org. Biomol. Chem. 2013 11 344
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Aasif Helal,Kyle E. Cordova,Md. Eyasin Arafat,Muhammad Usman,Zain H. Yamani Inorg. Chem. Front. 2020 7 3571
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Andreia Nunes,Sérgio M. Marques,Catarina Quintanova,Diana F. Silva,Sandra M. Cardoso,Sílvia Chaves,M. Amélia Santos Dalton Trans. 2013 42 6058
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Yi-Hsun Ho,Kuang-Jui Wang,Pei-Yun Hung,Yi-Sheng Cheng,Jia-Rong Liu,Sheang-Tze Fung,Pi-Hui Liang,Ji-Wang Chern,Chao-Wu Yu Org. Biomol. Chem. 2018 16 7820
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7. Light-induced charge separation in a donor–chromophore–acceptor nanocomposite poly[TPA-Ru(tpy)2]@ZnOLisa zur Borg,Anna L. Domanski,Aaron Breivogel,Mareike Bürger,Rüdiger Berger,Katja Heinze,Rudolf Zentel J. Mater. Chem. C 2013 1 1223
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Shantanu Sur,Faifan Tantakitti,John B. Matson,Samuel I. Stupp Biomater. Sci. 2015 3 520
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Nicolas A. Uhlich,Peter Sommer,Claudia Bühr,Stefan Schürch,Jean-Louis Reymond,Tamis Darbre dendrimer. Nicolas A. Uhlich Peter Sommer Claudia Bühr Stefan Schürch Jean-Louis Reymond Tamis Darbre Chem. Commun. 2009 6237
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Hirokazu Tamamura,Hiroshi Tsutsumi,Hiroyuki Masuno,Satoko Mizokami,Kenichi Hiramatsu,Zixuan Wang,John O. Trent,Hideki Nakashima,Naoki Yamamoto,Stephen C. Peiper,Nobutaka Fujii Org. Biomol. Chem. 2006 4 2354
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
4-(Aminomethyl)benzoic acidに関する追加情報
4-(Aminomethyl)benzoic acid (CAS No. 56-91-7): A Versatile Intermediate in Modern Chemical Biology
4-(Aminomethyl)benzoic acid, identified by its chemical abstracts service number CAS No. 56-91-7, is a significant intermediate in the realm of chemical biology and pharmaceutical research. This compound, characterized by its amine and carboxylic acid functional groups, has garnered considerable attention due to its structural versatility and biological relevance. The presence of both a primary amine and a carboxylic acid moiety makes it a valuable building block for the synthesis of various bioactive molecules, including drugs and therapeutic agents.
The< strong>4-(aminomethyl)benzoic acid molecule exhibits a benzene ring substituted with an amino group at the para position relative to a methylene bridge linked to a carboxylic acid group. This structural arrangement imparts unique reactivity, enabling its participation in diverse chemical transformations such as condensation, coupling, and polymerization reactions. These properties have made it indispensable in the synthesis of polymers, chelating agents, and functional materials.
In recent years, the< strong>4-(aminomethyl)benzoic acid has found applications in the development of novel therapeutic agents. Its ability to serve as a precursor for more complex molecules has been exploited in the design of drugs targeting various diseases. For instance, derivatives of this compound have been investigated for their potential in treating inflammatory disorders, neurodegenerative diseases, and infectious diseases. The amine group can be readily modified to introduce specific pharmacophores, while the carboxylic acid group allows for salt formation and enhanced solubility.
The< strong>CAS No. 56-91-7 associated with 4-(aminomethyl)benzoic acid underscores its importance in industrial and research settings. This unique identifier ensures accurate documentation and tracking of the compound throughout its lifecycle, from synthesis to application. The compound's stability under various conditions further enhances its utility in pharmaceutical manufacturing processes.
Recent advancements in synthetic methodologies have expanded the applications of< strong>4-(aminomethyl)benzoic acid. Techniques such as solid-phase synthesis and flow chemistry have enabled more efficient production scales and improved purity standards. These innovations have not only streamlined the synthesis process but also opened new avenues for exploring its biological activities.
The< strong>4-(aminomethyl)benzoic acid molecule has also been incorporated into advanced materials research. Its ability to form stable complexes with metals and other organic compounds makes it suitable for applications in catalysis and material science. Additionally, its role as a crosslinking agent in polymer chemistry has led to the development of novel materials with enhanced mechanical properties and biodegradability.
In conclusion, 4-(aminomethyl)benzoic acid (CAS No. 56-91-7) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules, therapeutic agents, and advanced materials. As research continues to uncover new possibilities, the significance of this compound is expected to grow further.
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